2-Bromo-4'-methylacetophenone-d3

LC-MS/MS Bioanalysis Isotope Dilution

Quantitative analysis of 2-Bromo-4'-methylacetophenone in complex matrices faces significant challenges from ionization variability and matrix effects. This deuterated analog solves that: • +3 Da mass shift enables unambiguous MRM channel separation from the analyte. • Corrects for sample preparation losses and LC-MS/MS ion suppression. • 'NMR-silent' at the labeled site for direct qNMR purity assays. Supplied with rigorous analytical characterization to support bioanalytical and impurity testing method development.

Molecular Formula C9H9BrO
Molecular Weight 216.092
CAS No. 959605-55-1
Cat. No. B586869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-methylacetophenone-d3
CAS959605-55-1
Synonyms4-Methylphenacyl-d3 Bromide;  2-Bromo-1-(4-methylphenyl)ethanone-d3;  Bromomethyl p-Tolyl Ketone-d3;  NSC 63192-d3; 
Molecular FormulaC9H9BrO
Molecular Weight216.092
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CBr
InChIInChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3
InChIKeyKRVGXFREOJHJAX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-methylacetophenone-d3 Quantitative Standard


2-Bromo-4'-methylacetophenone-d3 (CAS 959605-55-1) is a deuterated derivative of 2-Bromo-4'-methylacetophenone, belonging to the class of α-bromoketones . The compound features a trideuteriomethyl group (-CD3) in place of the methyl group (-CH3) of the parent molecule, resulting in a molecular formula of C9H6D3BrO and a molecular weight of 216.09 g/mol . This isotopic labeling imparts a characteristic +3 Da mass shift relative to the non-deuterated analog (MW 213.07), enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

2-Bromo-4'-methylacetophenone: Deuteration Advantage


While 2-Bromo-4'-methylacetophenone (CAS 619-41-0) is a widely used synthetic intermediate, its direct substitution for the deuterated analog 2-Bromo-4'-methylacetophenone-d3 (CAS 959605-55-1) in quantitative analytical workflows is not feasible. The non-deuterated compound lacks the distinct isotopic mass shift required for effective internal standardization in LC-MS/MS assays [1]. In complex biological or environmental matrices, endogenous compounds, matrix effects, and ionization variability can severely compromise the accuracy and precision of analyte quantification. A deuterated internal standard, due to its nearly identical physicochemical properties but distinct mass, co-elutes with the target analyte and experiences identical sample preparation and ionization conditions, thereby correcting for these systematic errors [2]. The use of a non-deuterated analog fails to provide this essential correction, leading to inaccurate concentration determinations and unreliable data, particularly in regulated bioanalytical environments [3].

2-Bromo-4'-methylacetophenone-d3 Key Advantages


Mass Shift Differentiation in LC-MS/MS

The incorporation of three deuterium atoms into the methyl group of 2-Bromo-4'-methylacetophenone-d3 results in a molecular weight of 216.09 g/mol, representing a +3.02 Da mass increase compared to the non-deuterated analog (MW 213.07 g/mol) . This distinct mass shift allows the deuterated internal standard to be selectively monitored in a separate mass channel from the analyte during multiple reaction monitoring (MRM) in LC-MS/MS, ensuring no cross-interference . In contrast, the non-deuterated compound shares the same mass as the analyte, precluding its use as a distinguishable internal standard [1].

LC-MS/MS Bioanalysis Isotope Dilution

NMR Simplification by Deuterium Labeling

The substitution of three hydrogens with deuterium in the methyl group of 2-Bromo-4'-methylacetophenone-d3 results in the complete disappearance of the characteristic methyl singlet in the 1H NMR spectrum . This spectral simplification is in stark contrast to the non-deuterated analog, which exhibits a prominent 3H singlet for the methyl group (typically ~2.4 ppm) that would overlap with or be indistinguishable from the analyte's signal in a quantitative NMR (qNMR) experiment . By eliminating this signal, the deuterated compound can be added as a quantitative internal standard without contributing to the integral region used for analyte quantification, a feature not possible with the protonated form [1].

Quantitative NMR qNMR Internal Standard

Certified High Purity for Reliable Performance

Reputable vendors of 2-Bromo-4'-methylacetophenone-d3, such as CymitQuimica, specify a minimum purity of 95% for this compound, with many suppliers offering material of even higher purity (≥98%) . This high and certified purity is a critical differentiator from generic, non-certified sources of the non-deuterated analog, which may contain impurities that interfere with analytical assays, compromise quantitative accuracy, and lead to batch-to-batch variability . The use of a well-characterized, high-purity deuterated standard ensures consistent and reliable results, a non-negotiable requirement for method validation, pharmacokinetic studies, and regulatory submissions [1].

Analytical Standard Purity Quality Control

High Deuterium Incorporation for Accurate Quantification

The utility of a deuterated internal standard is critically dependent on its isotopic enrichment, i.e., the extent to which hydrogen atoms are replaced by deuterium. 2-Bromo-4'-methylacetophenone-d3 is typically supplied with a high level of deuterium incorporation (≥99 atom % D) for the three methyl positions . In contrast, a partially deuterated analog or one with lower enrichment would contain a significant population of molecules with fewer deuterium atoms (e.g., d0, d1, d2 species). This isotopic impurity leads to 'cross-talk' or 'isotope interference' in LC-MS, where the internal standard contributes signal to the analyte's mass channel, causing inaccuracies, especially at low analyte concentrations [1]. High enrichment ensures the +3 Da peak is the predominant species, minimizing this source of error [2].

Isotopic Purity Deuterium Enrichment LC-MS

2-Bromo-4'-methylacetophenone-d3 Applications


Pharmacokinetic LC-MS/MS Bioanalysis

2-Bromo-4'-methylacetophenone-d3 is the preferred internal standard for the accurate quantification of the non-deuterated compound (CAS 619-41-0) in biological matrices (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. The +3 Da mass shift (as detailed in Section 3) allows for unambiguous detection of the analyte and internal standard in separate MRM channels, correcting for matrix effects and ionization variability. This application is critical in preclinical and clinical pharmacokinetic studies where precise and reliable drug concentration measurements are required for regulatory submission [1].

qNMR Purity Assessment

2-Bromo-4'-methylacetophenone-d3 can serve as an internal standard for determining the absolute purity of non-deuterated 2-Bromo-4'-methylacetophenone or other compounds via qNMR. Because the deuterated methyl group is 'NMR-silent' in the 1H spectrum (as established in Section 3), it does not interfere with the integration of the analyte's proton signals. This enables a direct, calibration-free method for purity assessment that is traceable to the internal standard's known concentration, offering a significant advantage over conventional chromatographic methods [2].

Mechanistic Probe for α-Bromoketone Reactions

While primarily an analytical tool, 2-Bromo-4'-methylacetophenone-d3 can be used to probe reaction mechanisms involving the parent compound. For instance, in nucleophilic substitution or elimination reactions where the methyl group is not directly involved, the deuterium label allows researchers to track the fate of the molecule using mass spectrometry or NMR without altering the reaction pathway. This application leverages the compound's isotopic labeling for mechanistic elucidation, a use case not possible with the unlabeled analog .

Internal Standard for Impurity Analysis in Pharmaceuticals

In pharmaceutical quality control, 2-Bromo-4'-methylacetophenone may be a process-related impurity or a degradation product of certain drug substances (e.g., Zolpidem). The deuterated analog 2-Bromo-4'-methylacetophenone-d3 provides a robust and reliable internal standard for its accurate quantification at trace levels in drug substances and finished products using LC-MS/MS. The use of a well-characterized deuterated standard ensures compliance with regulatory guidelines (e.g., ICH Q3A) for impurity testing [3].

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